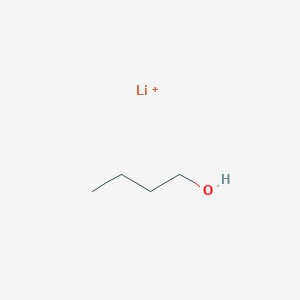
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of three methoxy groups, one methyl group, and two nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including nitration and methylation reactions. For example, the nitration of a precursor compound such as 1,2,4-trimethoxy-3-methylbenzene can be achieved using nitric acid in the presence of sulfuric acid as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions can be used.
Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the structure and function of biomolecules. The nitro groups in the compound can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but lacks the nitro groups.
3,4,5-Trimethoxytoluene: Another benzene derivative with three methoxy groups and a methyl group but without nitro groups.
1,2,3-Trimethoxybenzene: Lacks both the methyl and nitro groups.
Uniqueness
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industrial processes .
Propriétés
Numéro CAS |
77357-34-7 |
|---|---|
Formule moléculaire |
C10H12N2O7 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
1,2,4-trimethoxy-3-methyl-5,6-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O7/c1-5-8(17-2)6(11(13)14)7(12(15)16)10(19-4)9(5)18-3/h1-4H3 |
Clé InChI |
KOBSATKBZBOGQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)OC)[N+](=O)[O-])[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

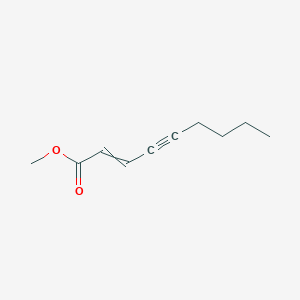
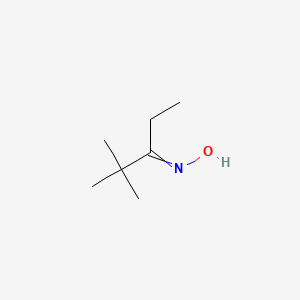

![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
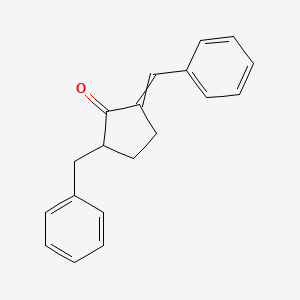
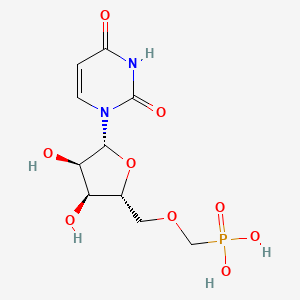

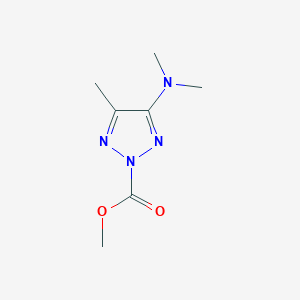
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
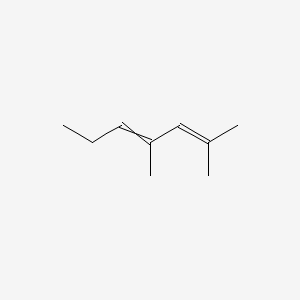
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
